molecular formula C6H5F3N2O2 B3049695 1-Methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 21579-18-0

1-Methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B3049695
CAS RN: 21579-18-0
M. Wt: 194.11 g/mol
InChI Key: ZFUWFGIRLONWAI-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been widely studied for its potential use in scientific research due to its unique chemical properties.

Mechanism of Action

1-Methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione acts as a partial agonist at the 5-HT1B and 5-HT2C serotonin receptors in the brain. It has been shown to increase the release of serotonin and dopamine, leading to alterations in mood and behavior.
Biochemical and Physiological Effects:
1-Methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione has been shown to produce a range of effects on the body, including changes in heart rate, blood pressure, and body temperature. It has also been shown to produce alterations in mood and behavior, including increased sociability and decreased anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione in scientific research is its ability to selectively activate certain serotonin receptors, allowing for the study of specific neuronal pathways. However, 1-Methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione can also produce a range of physiological effects that may complicate the interpretation of results.

Future Directions

There are several potential future directions for research on 1-Methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione. One area of interest is the development of more selective serotonin receptor agonists and antagonists that can be used to study specific neuronal pathways. Another area of interest is the potential use of 1-Methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione as a therapeutic agent for the treatment of psychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-Methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione and its potential impact on human health.

Scientific Research Applications

1-Methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione has been studied for its potential use in various scientific research fields, including neuroscience, pharmacology, and toxicology. It has been used as a tool to study the effects of serotonin receptor agonists and antagonists on the central nervous system.

properties

IUPAC Name

1-methyl-5-(trifluoromethyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-11-2-3(6(7,8)9)4(12)10-5(11)13/h2H,1H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUWFGIRLONWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)NC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514849
Record name 1-Methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

CAS RN

21579-18-0
Record name 1-Methyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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